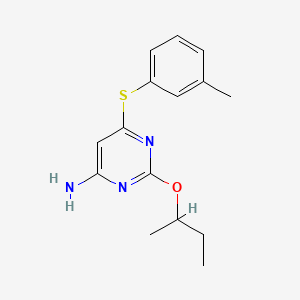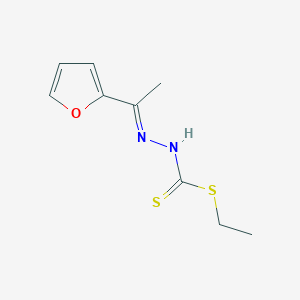
Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, along with two oxo groups at the 2 and 4 positions, and an acetamide group attached to the nitrogen atom at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide typically involves the iodination of a pyrimidine precursor followed by the introduction of the acetamide group. One common synthetic route is as follows:
Iodination of Pyrimidine Precursor: The starting material, a pyrimidine derivative, is treated with an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). This step introduces the iodine atom at the 5-position of the pyrimidine ring.
Formation of Acetamide Group: The iodinated pyrimidine intermediate is then reacted with acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl) in the presence of a base such as pyridine or triethylamine. This step results in the formation of the acetamide group at the nitrogen atom of the pyrimidine ring.
Industrial Production Methods
Industrial production of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state derivatives, such as sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid, hydrogen peroxide), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups replacing the iodine atom.
Reduction Reactions: Reduced pyrimidine derivatives with hydroxyl groups at the 2 and 4 positions.
Oxidation Reactions: Oxidized pyrimidine derivatives with sulfoxide or sulfone groups.
Wissenschaftliche Forschungsanwendungen
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and oxo groups play crucial roles in its binding affinity and reactivity with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a bromine atom instead of iodine.
N-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a chlorine atom instead of iodine.
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens (bromine, chlorine, fluorine) can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
138481-93-3 |
|---|---|
Molekularformel |
C6H6IN3O3 |
Molekulargewicht |
295.03 g/mol |
IUPAC-Name |
N-(5-iodo-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H6IN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |
InChI-Schlüssel |
BMDSYJKPHMMXTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NN1C=C(C(=O)NC1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)

![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)







![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)

